3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Catalog No.
S15701258
CAS No.
M.F
C7H7BrF3NO2
M. Wt
274.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Product Name

3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one

IUPAC Name

3-bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Molecular Formula

C7H7BrF3NO2

Molecular Weight

274.03 g/mol

InChI

InChI=1S/C7H7BrF3NO2/c8-4-3-12(2-1-5(4)13)6(14)7(9,10)11/h4H,1-3H2

InChI Key

YOWCJWKXZKMJLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)Br)C(=O)C(F)(F)F

3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with both a bromine atom and a trifluoroacetyl group. Its molecular formula is C7H7BrF3NO2C_7H_7BrF_3NO_2, and it has a molecular weight of approximately 274.04 g/mol. The presence of the trifluoroacetyl group imparts distinctive physical and chemical properties to the compound, making it an interesting subject for research in both synthetic and medicinal chemistry.

Due to its functional groups. Notably, the bromine atom can undergo nucleophilic substitution reactions, while the trifluoroacetyl group can be involved in acylation reactions. The piperidine ring can also engage in reactions typical of amines, such as alkylation or acylation. For example:

  • Nucleophilic Substitution: The bromine can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Acylation: The trifluoroacetyl group can react with nucleophiles to form amides or other acyl derivatives.

The synthesis of 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one typically involves several steps:

  • Starting Material: The synthesis often begins with commercially available piperidine derivatives.
  • Bromination: A bromination reaction is conducted to introduce the bromine atom at the appropriate position on the piperidine ring.
  • Acylation: The introduction of the trifluoroacetyl group can be achieved through acylation reactions using trifluoroacetic anhydride or similar reagents.

This multi-step synthesis allows for the precise incorporation of functional groups that define the compound's properties.

Due to its unique structure and potential biological activities, 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one may find applications in various fields:

  • Pharmaceutical Development: Its potential antimicrobial and cytotoxic properties make it a candidate for drug development.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.

Interaction studies involving 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one are crucial for understanding its mechanism of action and potential therapeutic applications. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used in combination.

Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-1-methylpiperidin-4-oneC6H10BrNOC_6H_{10}BrNOLacks trifluoroacetyl group; simpler structure
3-Chloro-1-(2,2,2-trifluoroacetyl)piperidin-4-oneC7H7ClF3NO2C_7H_7ClF_3NO_2Chlorine instead of bromine; similar biological activity
3-Bromo-1-(acetyl)piperidin-4-oneC7H9BrNOC_7H_9BrNOAcetyl group instead of trifluoroacetyl; less fluorinated

Uniqueness

The uniqueness of 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one lies in its trifluoromethyl group which enhances lipophilicity and potentially alters its interaction with biological targets compared to other similar compounds. This characteristic may lead to distinct pharmacological profiles and applications in medicinal chemistry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

272.96123 g/mol

Monoisotopic Mass

272.96123 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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